![molecular formula C21H27N3O B7441071 [4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone, also known as MDPK, is a synthetic compound that belongs to the class of substituted cathinones. MDPK is a psychoactive substance that has been used for recreational purposes due to its stimulant and euphoric effects. However, this compound has also gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone acts as a dopamine and norepinephrine reuptake inhibitor, meaning it prevents the reuptake of these neurotransmitters, leading to an increase in their availability in the brain. This mechanism of action is similar to that of other stimulants, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and induce hyperthermia in rodents. It also increases extracellular levels of dopamine and norepinephrine in the brain, leading to its stimulant effects. However, the long-term effects of this compound on the brain and other organs are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone has the advantage of being a relatively easy-to-synthesize compound, making it readily available for laboratory experiments. However, due to its psychoactive properties, it must be handled with caution and in compliance with appropriate safety regulations.
Direcciones Futuras
1. Investigate the potential therapeutic applications of [4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone, including its use as an antidepressant, anxiolytic, and cognitive enhancer.
2. Study the long-term effects of this compound on the brain and other organs to better understand its safety profile.
3. Investigate the potential use of this compound as a tool for neurochemical research.
4. Explore the potential of this compound as a treatment for ADHD and other neurological disorders.
5. Develop new synthesis methods for this compound that are more efficient and cost-effective.
Métodos De Síntesis
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone can be synthesized using various methods, including the reductive amination of 4'-methylpropiophenone with 4-(2,3-dimethylphenyl)piperazine, followed by the reduction of the imine intermediate with sodium borohydride. Other methods include the condensation of 4-(2,3-dimethylphenyl)piperazine with 4'-methylpropiophenone in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. It has also been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and as a cognitive enhancer. Additionally, this compound has been studied for its potential as a tool for neurochemical research.
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-6-5-7-20(17(16)2)23-12-14-24(15-13-23)21(25)18-8-10-19(11-9-18)22(3)4/h5-11H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIGGANLBLGEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

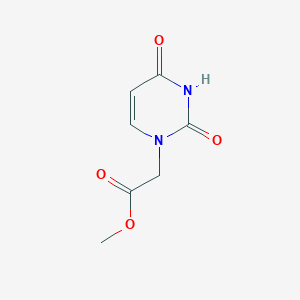
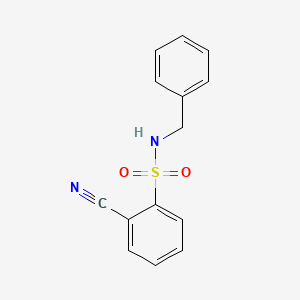
![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)

![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)
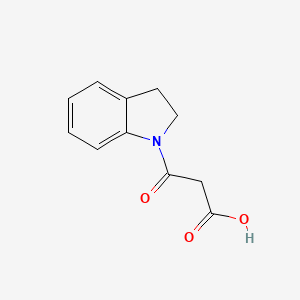
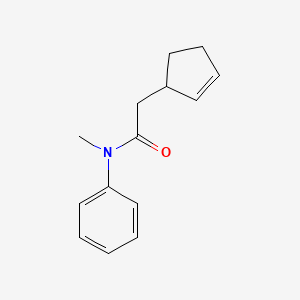
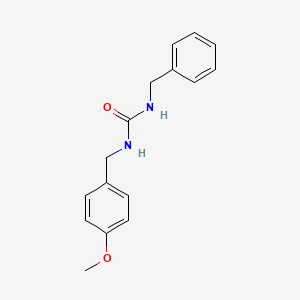
![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)

